molecular formula C23H25ClN2O5 B14050324 Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate

Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate

Cat. No.: B14050324
M. Wt: 444.9 g/mol
InChI Key: JENMYSKYPREGLF-UHFFFAOYSA-N
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Description

Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a chloroacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of methyl 4-aminobenzoate with 1-benzyloxycarbonyl-4-piperidone in the presence of dichloromethane and glacial acetic acid . Sodium triacetoxyborohydride is then added to reduce the intermediate, followed by the addition of sodium hydroxide to neutralize the reaction mixture . The product is purified through crystallization using methyl t-butyl ether and n-heptane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloroacetamido group, in particular, allows for unique substitution reactions and potential therapeutic applications .

Properties

Molecular Formula

C23H25ClN2O5

Molecular Weight

444.9 g/mol

IUPAC Name

benzyl 4-(N-(2-chloroacetyl)-4-methoxycarbonylanilino)piperidine-1-carboxylate

InChI

InChI=1S/C23H25ClN2O5/c1-30-22(28)18-7-9-19(10-8-18)26(21(27)15-24)20-11-13-25(14-12-20)23(29)31-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3

InChI Key

JENMYSKYPREGLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N(C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)CCl

Origin of Product

United States

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